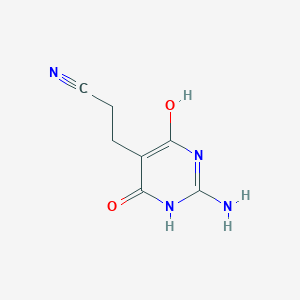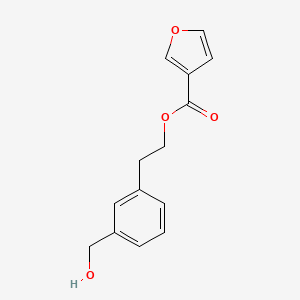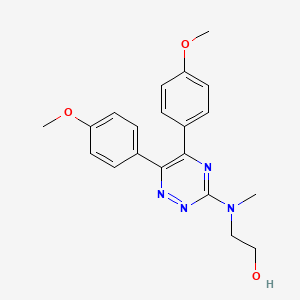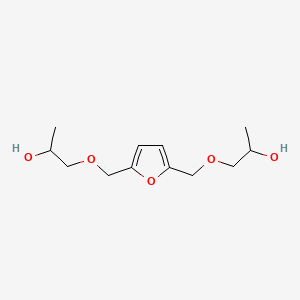
1,1'-(Furan-2,5-diylbis(methyleneoxy))dipropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-((Furan-2,5-diylbis(methylene))bis(oxy))bis(propan-2-ol) is an organic compound with the molecular formula C12H20O5 It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((Furan-2,5-diylbis(methylene))bis(oxy))bis(propan-2-ol) typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 2,5-diformylfuran with propylene glycol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. The choice of catalysts and reaction conditions is optimized to ensure high selectivity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-((Furan-2,5-diylbis(methylene))bis(oxy))bis(propan-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted furan derivatives.
Applications De Recherche Scientifique
1,1’-((Furan-2,5-diylbis(methylene))bis(oxy))bis(propan-2-ol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,1’-((Furan-2,5-diylbis(methylene))bis(oxy))bis(propan-2-ol) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-((Furan-2,5-diylbis(methylene))bis(oxy))bis(ethanol): Similar structure but with ethanol groups instead of propan-2-ol.
2,5-Bis(aminomethyl)furan: Contains amino groups instead of hydroxyl groups.
Difurfuryl ether: Contains two furan rings connected by an oxygen bridge.
Uniqueness
1,1’-((Furan-2,5-diylbis(methylene))bis(oxy))bis(propan-2-ol) is unique due to its specific combination of furan and propan-2-ol groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
92687-23-5 |
|---|---|
Formule moléculaire |
C12H20O5 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
1-[[5-(2-hydroxypropoxymethyl)furan-2-yl]methoxy]propan-2-ol |
InChI |
InChI=1S/C12H20O5/c1-9(13)5-15-7-11-3-4-12(17-11)8-16-6-10(2)14/h3-4,9-10,13-14H,5-8H2,1-2H3 |
Clé InChI |
RJNFHXTVHNEURU-UHFFFAOYSA-N |
SMILES canonique |
CC(COCC1=CC=C(O1)COCC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(benzenesulfonyl)ethyl]-7H-purin-2-amine](/img/structure/B12906512.png)
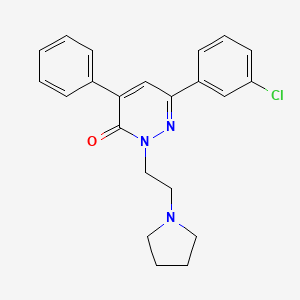
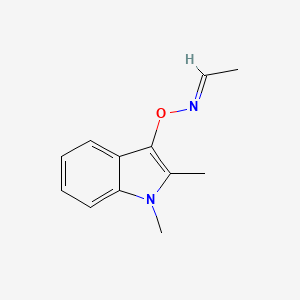
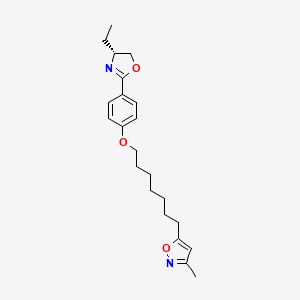
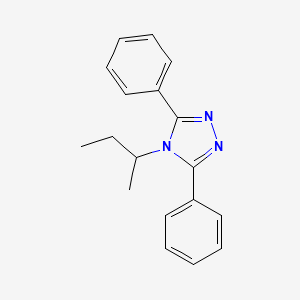
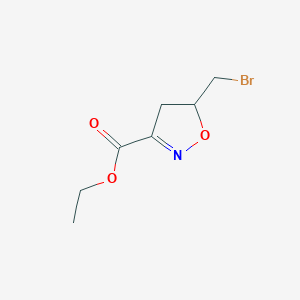
![N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B12906551.png)
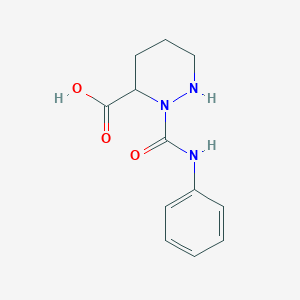
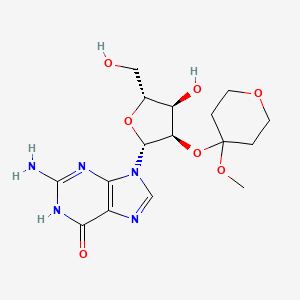
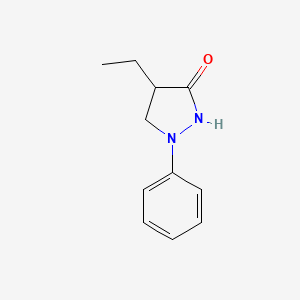
![Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12906587.png)
